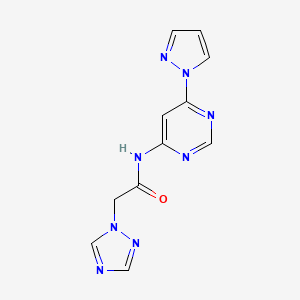![molecular formula C17H19N5O2S B2750825 1,3-Dimethyl-7-propyl-5-(pyridin-2-ylmethylsulfanyl)pyrimido[4,5-d]pyrimidine-2,4-dione CAS No. 863002-53-3](/img/structure/B2750825.png)
1,3-Dimethyl-7-propyl-5-(pyridin-2-ylmethylsulfanyl)pyrimido[4,5-d]pyrimidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of this compound is quite complex, as indicated by its name. It contains a pyrimido[4,5-d]pyrimidine core, which is a fused ring system involving two pyrimidine rings . It also contains a pyridin-2-ylmethylsulfanyl group, which is a sulfur-containing group attached to a pyridine ring.Aplicaciones Científicas De Investigación
Synthesis Techniques and Applications
Efficient Synthesis Using Ionic Liquid on Nanosilica : An efficient synthesis method for 1,3-dimethyl-5-aryl-7-(pyridine-3(2)(4)-yl)pyrimidine-2,4(1H,3H)-diones, involving a three-component reaction catalyzed by triazine diphosphonium hydrogen sulfate ionic liquid on functionalized nanosilica, has been developed. This method offers advantages such as reusability of the catalyst, easy recovery, and high yields, highlighting its potential for industrial applications (Rahmani et al., 2018).
Regioselective Amination : The first case of regioselective amination of condensed pyrimidines, specifically in position 2, has been reported. This study focuses on the chemical behavior of 1,3-Dimethylpyrimido[4,5-d]pyrimidine-2,4-(1H,3H)dione, contributing to the understanding of its reactivity and potential applications in synthesis (Gulevskaya et al., 1994).
Photophysical Properties for pH-Sensing : Pyrimidine derivatives have been explored for their photophysical properties, with potential applications in pH-sensing. This study shows how molecular design can tune the photophysical properties of these compounds, opening avenues for their use in colorimetric pH sensors and logic gates (Yan et al., 2017).
Chemical Properties and Applications
Functionalized Pyrimidine Derivatives : The synthesis of functionalized pyrimidine derivatives, which are pharmaceutically interesting, has been achieved using a water-mediated and catalyst-free method. This demonstrates the compound's versatility and potential in pharmaceutical research (Brahmachari et al., 2020).
Charge-Separated Modified Nucleobases : The study of charge-separated modified nucleobases involving 6-chloropyrimidine-2,4(1H,3H)-dione shows the potential of these compounds in understanding intramolecular interactions and electronic properties, which can be crucial for drug design and molecular engineering (Schmidt et al., 1999).
Anticancer and Antibacterial Activity : Pyrimidine diones have been tested for their antibacterial and anticancer activity, demonstrating the therapeutic potential of these compounds. The study provides insights into their potential use in developing new antibiotics and anticancer agents (Aremu et al., 2017).
Propiedades
IUPAC Name |
1,3-dimethyl-7-propyl-5-(pyridin-2-ylmethylsulfanyl)pyrimido[4,5-d]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O2S/c1-4-7-12-19-14-13(16(23)22(3)17(24)21(14)2)15(20-12)25-10-11-8-5-6-9-18-11/h5-6,8-9H,4,7,10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMABTTKRJLXAMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC2=C(C(=N1)SCC3=CC=CC=N3)C(=O)N(C(=O)N2C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

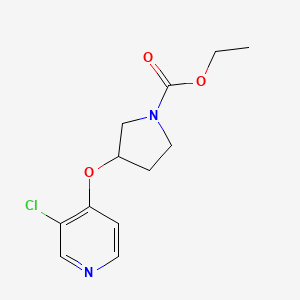
![N-[4-(1H-benzimidazol-2-yl)phenyl]-4-cyanobenzamide](/img/structure/B2750743.png)
![5-amino-N-(3-chlorophenyl)-1-{[2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2750745.png)
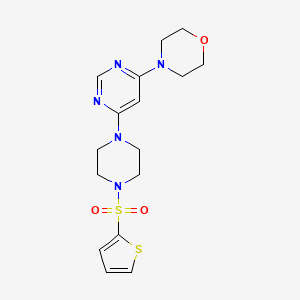
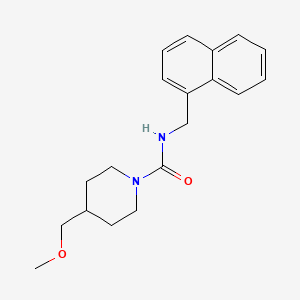
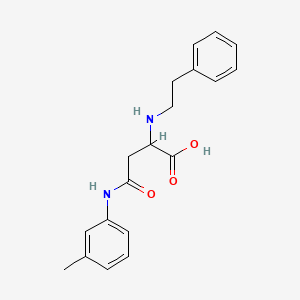
![3-Azatricyclo[4.2.1.0^{2,5}]nonan-4-one](/img/structure/B2750750.png)
![N-(2-methylphenyl)-2-[2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl]acetamide](/img/structure/B2750752.png)
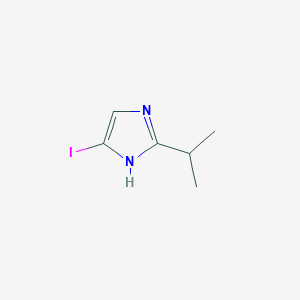
![N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B2750756.png)
